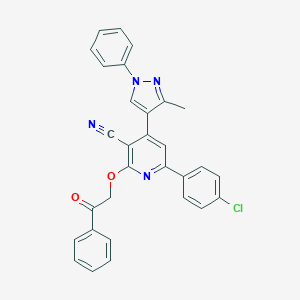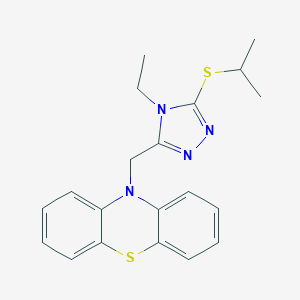![molecular formula C16H14ClN5OS B292925 N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292925.png)
N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide, commonly known as CPTH6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPTH6 belongs to the class of hydrazinecarbothioamide derivatives and has been shown to possess potent inhibitory effects on various enzymes, including histone acetyltransferases and DNA methyltransferases.
Mecanismo De Acción
CPTH6 exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing the substrate from binding. In the case of histone acetyltransferases, CPTH6 binds to the acetyl-CoA binding site of the enzyme, thereby preventing the acetylation of histones. In the case of DNA methyltransferases, CPTH6 binds to the DNA binding site of the enzyme, thereby preventing the transfer of methyl groups to DNA.
Biochemical and Physiological Effects:
CPTH6 has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Moreover, CPTH6 has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, CPTH6 has been shown to exhibit anti-viral activity against the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPTH6 in lab experiments is its high potency and specificity towards the targeted enzymes. Moreover, CPTH6 is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. However, one of the limitations of using CPTH6 in lab experiments is its potential toxicity and off-target effects, which need to be carefully evaluated before its use in vivo.
Direcciones Futuras
There are several future directions for the research on CPTH6. One of the directions is to investigate the potential therapeutic applications of CPTH6 in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to optimize the synthesis of CPTH6 and develop more potent and selective analogs. Moreover, the mechanism of action of CPTH6 needs to be further elucidated to understand its interactions with the targeted enzymes at the molecular level.
Métodos De Síntesis
The synthesis of CPTH6 involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride with 4-chloroaniline, followed by the addition of hydrazine hydrate and carbon disulfide. The resulting product is then purified by recrystallization to obtain pure CPTH6.
Aplicaciones Científicas De Investigación
CPTH6 has been extensively studied for its potential therapeutic applications in cancer treatment, neurological disorders, and infectious diseases. Studies have shown that CPTH6 can inhibit the activity of histone acetyltransferases, which are enzymes that play a crucial role in the epigenetic regulation of gene expression. Moreover, CPTH6 has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that catalyze the transfer of methyl groups to DNA and play a crucial role in the epigenetic regulation of gene expression.
Propiedades
Fórmula molecular |
C16H14ClN5OS |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C16H14ClN5OS/c1-10-14(22-9-3-2-4-13(22)18-10)15(23)20-21-16(24)19-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,20,23)(H2,19,21,24) |
Clave InChI |
SQFBOETWSLMDBM-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=C(N2C=CC=CC2=N1)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)

![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)
![2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)
![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)

![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)
![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)